Cas no 1361591-14-1 (3-Amino-4-hydroxy-5-(2,3,5-trichlorophenyl)pyridine)

3-Amino-4-hydroxy-5-(2,3,5-trichlorophenyl)pyridine 化学的及び物理的性質
名前と識別子
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- 3-Amino-4-hydroxy-5-(2,3,5-trichlorophenyl)pyridine
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- インチ: 1S/C11H7Cl3N2O/c12-5-1-6(10(14)8(13)2-5)7-3-16-4-9(15)11(7)17/h1-4H,15H2,(H,16,17)
- InChIKey: PUSIEPJSOSWJKL-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC(=CC=1C1=CNC=C(C1=O)N)Cl)Cl
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 394
- トポロジー分子極性表面積: 55.1
- 疎水性パラメータ計算基準値(XlogP): 3.2
3-Amino-4-hydroxy-5-(2,3,5-trichlorophenyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A024002345-1g |
3-Amino-4-hydroxy-5-(2,3,5-trichlorophenyl)pyridine |
1361591-14-1 | 97% | 1g |
$1,831.20 | 2022-04-03 | |
Alichem | A024002345-250mg |
3-Amino-4-hydroxy-5-(2,3,5-trichlorophenyl)pyridine |
1361591-14-1 | 97% | 250mg |
$680.00 | 2022-04-03 | |
Alichem | A024002345-500mg |
3-Amino-4-hydroxy-5-(2,3,5-trichlorophenyl)pyridine |
1361591-14-1 | 97% | 500mg |
$989.80 | 2022-04-03 |
3-Amino-4-hydroxy-5-(2,3,5-trichlorophenyl)pyridine 関連文献
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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2. Book reviews
-
Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
-
Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
-
Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
-
10. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
3-Amino-4-hydroxy-5-(2,3,5-trichlorophenyl)pyridineに関する追加情報
3-Amino-4-Hydroxy-5-(2,3,5-Trichlorophenyl)Pyridine: A Comprehensive Overview
The compound 3-Amino-4-Hydroxy-5-(2,3,5-Trichlorophenyl)Pyridine, identified by the CAS number 1361591-14-1, is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This pyridine derivative has garnered attention in recent years due to its unique properties and promising roles in drug development and material science.
The molecular structure of 3-Amino-4-Hydroxy-5-(2,3,5-Trichlorophenyl)Pyridine consists of a pyridine ring substituted with an amino group at position 3, a hydroxyl group at position 4, and a trichlorophenyl group at position 5. This substitution pattern imparts the molecule with distinctive electronic and steric properties, making it a valuable substrate for further chemical modifications. The presence of the trichlorophenyl group introduces significant electron-withdrawing effects, which can influence the reactivity and selectivity of the molecule in various reactions.
Recent studies have highlighted the potential of this compound in the field of medicinal chemistry. Researchers have explored its role as a precursor for bioactive molecules, particularly in the development of antiviral and anticancer agents. The amino and hydroxyl groups present on the pyridine ring serve as reactive sites for further functionalization, enabling the creation of diverse derivatives with enhanced biological activity.
In addition to its pharmaceutical applications, 3-Amino-4-Hydroxy-5-(2,3,5-Trichlorophenyl)Pyridine has shown promise in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as semiconductors and light-emitting diodes (LEDs). The trichlorophenyl group contributes to the molecule's stability and conductivity, which are critical factors in these applications.
The synthesis of this compound involves a multi-step process that typically includes nucleophilic aromatic substitution and subsequent functionalization steps. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, leading to higher yields and purer products. These improvements have made the compound more accessible for large-scale production and research purposes.
From an environmental perspective, understanding the degradation pathways and ecological impact of 3-Amino-4-Hydroxy-5-(2,3,5-Trichlorophenyl)Pyridine is crucial. Studies have shown that the compound undergoes biodegradation under specific conditions, but its persistence in certain environments remains a topic of ongoing research. Regulatory agencies are increasingly focusing on assessing the environmental risks associated with such compounds to ensure their safe use and disposal.
In conclusion, 3-Amino-4-Hydroxy-5-(2,3,5-Trichlorophenyl)Pyridine (CAS No.: 1361591-14-1) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure provides a foundation for innovative research and development efforts, particularly in drug discovery and materials science. As advancements in synthetic methods and understanding of its properties continue to evolve, this compound is poised to play an increasingly important role in both academic and industrial settings.
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